molecular formula C17H15ClN6 B2523617 1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1001991-19-0

1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2523617
CAS No.: 1001991-19-0
M. Wt: 338.8
InChI Key: UVFMOBSFWSYIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine belongs to the pyrazolo[3,4-d]pyrimidine class, which shares structural similarities with purines and exhibits diverse pharmacological activities, including antitumor, antimicrobial, and kinase-inhibitory properties . Its core structure comprises a pyrazolo[3,4-d]pyrimidine scaffold substituted at the 1-position with a 2-chlorobenzyl group and at the 4-position with a 3,5-dimethylpyrazole moiety. These substitutions are critical for modulating biological activity, solubility, and target specificity.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(3,5-dimethylpyrazol-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6/c1-11-7-12(2)24(22-11)17-14-8-21-23(16(14)19-10-20-17)9-13-5-3-4-6-15(13)18/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFMOBSFWSYIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 2-chlorobenzyl group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the 3,5-dimethyl-1H-pyrazol-1-yl group: This can be done through coupling reactions using suitable reagents and catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: The pyrazolyl group can engage in coupling reactions with various electrophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C19H19ClN4C_{19}H_{19}ClN_4 with a molecular weight of approximately 344.84 g/mol. Its structure can be represented as follows:

Structure C19H19ClN4\text{Structure }\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{4}

Anti-inflammatory Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds derived from this class showed lower ulcerogenic activity compared to Diclofenac, a common anti-inflammatory drug, suggesting a safer profile for potential therapeutic use . The pharmacological evaluation revealed that certain derivatives effectively inhibited prostaglandin synthesis, which is crucial in mediating inflammation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of pyrazolo derivatives were synthesized and tested against various microbial strains, showing promising results in inhibiting bacterial growth . This suggests potential applications in developing new antimicrobial agents.

Anticancer Potential

Some studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, certain analogs have been reported to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models . This opens avenues for further exploration in cancer therapeutics.

Case Studies and Research Findings

Study Focus Findings
Abd El-Salam et al. (2012)Anti-inflammatory effectsCompounds showed lower ulcerogenic activity than Diclofenac; effective prostaglandin inhibition .
Deshmukh et al. (2016)Antimicrobial activitySynthesized derivatives exhibited significant antibacterial properties against various strains .
Zaki et al. (2020)Anticancer activityCertain derivatives induced apoptosis in cancer cell lines, indicating potential as anticancer agents .

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and reported biological activities.

Structural and Substituent Analysis

Substituent Effects on Activity and Properties

1-Position Substituents
  • Chlorobenzyl Isomerism : The target compound’s ortho-chlorobenzyl group introduces steric hindrance compared to the para-chlorobenzyl analog . This may alter binding pocket interactions in kinase targets.
4-Position Substituents
  • Piperidine/Pyrrolidine: Nitrogen-containing rings (e.g., in and ) enhance basicity and solubility, favoring interactions with polar enzyme pockets. Amino Groups (PP2): The 4-amino group in PP2 is critical for hydrogen bonding with kinase ATP-binding sites .
Halogen Effects
  • Chlorine : Present in all analogs, chlorine enhances electronegativity and influences binding via halogen bonding (e.g., antimicrobial activity in 3d ).
  • Fluorine : The difluorobenzamide group in may improve metabolic stability and target affinity through electronegative interactions.

Biological Activity

The compound 1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is part of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory and anticancer effects, supported by recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14ClN3
  • CAS Number : 514801-03-7
  • Structural Characteristics : The compound features a fused pyrazolo-pyrimidine structure, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as anticancer agents. For instance, derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Effect
1A549 (lung cancer)49.85Induces apoptosis
2HCT116 (colon cancer)26.00Growth inhibition
3Hep2 (epidermoid)30.50Cell cycle arrest

These findings indicate that the pyrazolo[3,4-d]pyrimidine derivatives can effectively inhibit tumor growth through mechanisms such as apoptosis and cell cycle modulation .

Anti-inflammatory Effects

In addition to anticancer properties, these compounds have demonstrated anti-inflammatory activities. A study reported that specific derivatives exhibited potent inhibition of prostaglandin synthesis, a key mediator in inflammatory responses:

Compound Prostaglandin Inhibition (%) at 100 mg/kg
A75
B82
C68

The results suggest that these compounds can serve as potential therapeutic agents in treating inflammatory diseases .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Cell Cycle Modulation : The ability to induce apoptosis and arrest the cell cycle is crucial for their anticancer effects.
  • Receptor Interaction : Pyrazolo derivatives may interact with specific receptors that mediate inflammatory responses.

Case Studies

Several case studies have explored the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Lung Cancer Cells : A series of synthesized compounds were tested against A549 cells, showing a significant reduction in cell viability at concentrations as low as 10 µM.
  • Inflammation Model in Rats : Compounds were administered in a rat model of inflammation, resulting in reduced swelling and pain compared to control groups.

Q & A

Q. What are the established synthetic routes for 1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with pyrazole and pyrimidine precursors. Key steps include:

  • Coupling reactions : Reacting chlorinated benzyl derivatives with pyrazolo[3,4-d]pyrimidine intermediates under basic conditions .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C are often used to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%).

Q. Table 1: Common Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Benzylation2-chlorobenzyl chloride, K₂CO₃, DMF, 80°C65–75
Pyrazole substitution3,5-dimethylpyrazole, NaH, THF, reflux50–60

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorobenzyl proton signals at δ 5.2–5.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 396.12) .
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous pyrazolo[3,4-d]pyrimidines .

Q. What preliminary pharmacological screening methods are used to assess its bioactivity?

  • Enzyme inhibition assays : Kinase or phosphatase inhibition is tested via fluorescence-based assays (IC₅₀ values reported) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) determine antiproliferative activity .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize by-products in large-scale synthesis?

  • Design of Experiments (DoE) : Statistical methods (e.g., factorial design) identify critical variables (e.g., solvent ratio, catalyst loading) .
  • By-product analysis : LC-MS and 2D NMR isolate impurities (e.g., unreacted pyrazole derivatives) .
  • Computational modeling : Quantum chemical calculations predict reaction intermediates and transition states .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
  • Metabolic stability tests : Liver microsome assays assess if metabolites contribute to observed discrepancies .

Q. How are computational methods integrated into studying its mechanism of action?

  • Molecular docking : Predict binding poses with target proteins (e.g., EGFR kinase) using AutoDock Vina .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity .

Q. What advanced techniques validate its pharmacokinetic properties in preclinical models?

  • Plasma protein binding : Equilibrium dialysis measures unbound fraction (e.g., >90% binding limits bioavailability) .
  • Tissue distribution studies : Radiolabeled compound tracking via PET/CT in rodent models .
  • CYP450 inhibition assays : Fluorescent probes quantify metabolic interactions (e.g., CYP3A4 inhibition) .

Q. How do structural modifications influence its physicochemical and pharmacological profiles?

  • Substituent effects : Introducing electron-donating groups (e.g., -OCH₃) on the benzyl ring enhances solubility but reduces target affinity .
  • Pyrazole ring variation : Replacing 3,5-dimethyl groups with bulkier substituents (e.g., CF₃) improves metabolic stability .

Q. Table 2: Structure-Activity Relationship (SAR) Trends

ModificationEffect on SolubilityEffect on IC₅₀ (Kinase X)
2-Cl → 2-FNo change2-fold increase
3,5-diMe → HDecrease10-fold decrease

Q. What experimental controls are essential when evaluating its antitumor efficacy in vivo?

  • Vehicle controls : Ensure solvent (e.g., DMSO) does not influence tumor growth .
  • Positive controls : Use established drugs (e.g., doxorubicin) to benchmark efficacy .
  • Dosing regimen : Optimize frequency (e.g., QD vs. Q3D) to balance toxicity and efficacy .

Q. How are conflicting data on enzyme inhibition potency addressed in mechanistic studies?

  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) alongside enzymatic assays .
  • ATP concentration standardization : Fixed [ATP] (e.g., 10 µM) reduces variability in kinase assays .
  • Allosteric vs. competitive inhibition : Lineweaver-Burk plots distinguish binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.